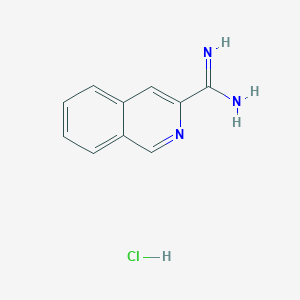
6-Hydroxy-5-(tetrahydropyran-2-yl)naphthalene-2-boronic acid
Overview
Description
6-Hydroxy-5-(tetrahydropyran-2-yl)naphthalene-2-boronic acid is a chemical compound with the CAS Number: 1150114-57-0. It has a molecular weight of 272.11 . The IUPAC name for this compound is 6-hydroxy-5-tetrahydro-2H-pyran-2-yl-2-naphthylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17BO4/c17-13-7-4-10-9-11 (16 (18)19)5-6-12 (10)15 (13)14-3-1-2-8-20-14/h4-7,9,14,17-19H,1-3,8H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular formula of C15H17BO4 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Synthesis and Structural Properties
The synthesis of mixed phenol-pyridine derivatives and their structural analysis reveal the potential of boronic acid compounds in creating materials with desirable thermal properties and luminescence. For instance, boron complexes have been synthesized with bright blue luminescence in solution and solid states, demonstrating their use in electroluminescent devices (Hongyu Zhang et al., 2006).
Carbohydrate Recognition
A novel class of carbohydrate-binding boronic acids has been developed, showing superior ability to complex glycosides in neutral water, which is critical for the selective recognition of cell-surface glycoconjugates. This advancement could lead to significant applications in biosensing and glycobiology (Meenakshi Dowlut & D. Hall, 2006).
Asymmetric Synthesis
Research into asymmetric synthesis techniques has resulted in the development of methods for creating specific molecular structures, demonstrating the role of boronic acid derivatives in facilitating complex chemical reactions (G. Bringmann et al., 2003).
Wood Protection
Studies on quaternary ammonium arylspiroborate esters derived from various phenolic compounds have shown promising results in developing boron-based, environmentally benign wood preservatives with enhanced leach resistance and termiticidal activity, highlighting the potential of boronic acid derivatives in material science and industrial applications (J. Carr et al., 2010).
Sugar Sensing
A water-soluble naphthalene-based fluorescent boronic acid has been synthesized, exhibiting significant ratiometric UV absorbance and fluorescence changes upon sugar addition. This property makes it a unique and useful compound for saccharide sensing, with potential applications in diagnostic and monitoring devices (Xingming Gao et al., 2005).
Safety and Hazards
properties
IUPAC Name |
[6-hydroxy-5-(oxan-2-yl)naphthalen-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO4/c17-13-7-4-10-9-11(16(18)19)5-6-12(10)15(13)14-3-1-2-8-20-14/h4-7,9,14,17-19H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWMQSDRQNNXEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=C(C=C2)O)C3CCCCO3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675019 | |
| Record name | [6-Hydroxy-5-(oxan-2-yl)naphthalen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1150114-57-0 | |
| Record name | [6-Hydroxy-5-(oxan-2-yl)naphthalen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



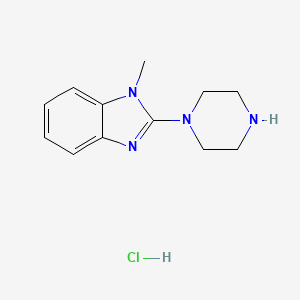
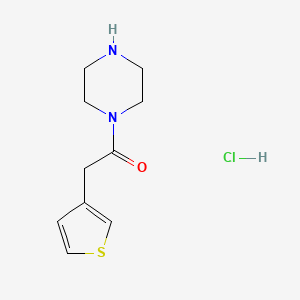

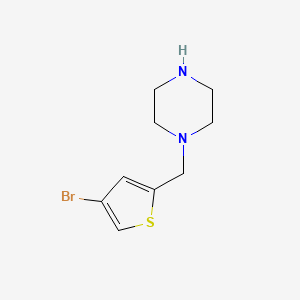
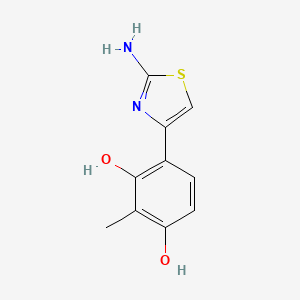
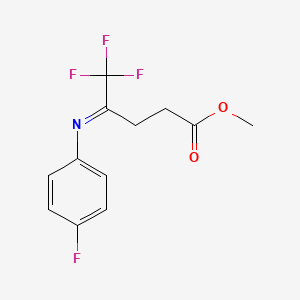

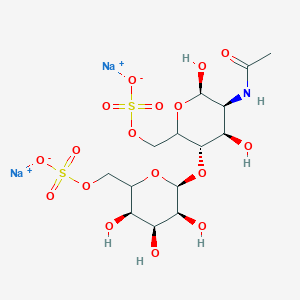

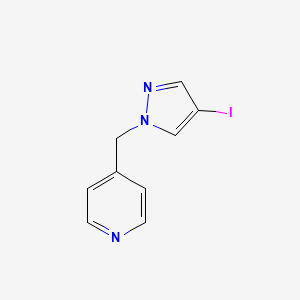
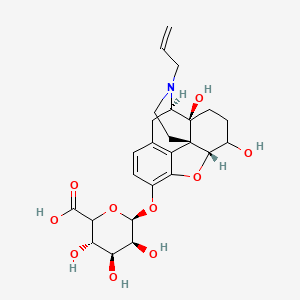
![Ethanone, 1-[2-amino-4-methoxy-5-(2-methoxyethoxy)phenyl]-](/img/structure/B1501362.png)

